(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone
Overview
Description
(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is a synthetic organic compound with the molecular formula C18H12FIOS. It is known for its complex structure, which includes a thiophene ring substituted with a fluorophenyl group and an iodo-methylphenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Mechanism of Action
Target of Action
The compound, also known as 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, is an intermediate in the preparation of Canagliflozin . Canagliflozin is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor . Therefore, the primary target of this compound is likely the SGLT2 receptor.
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in urine and lowering blood glucose levels .
Biochemical Pathways
The compound is involved in the glucose metabolism pathway via its inhibition of the SGLT2 receptor . By inhibiting the SGLT2 receptor, it prevents glucose reabsorption in the kidneys, which leads to a decrease in blood glucose levels. This can have downstream effects on various other biochemical pathways, particularly those involved in energy production and insulin regulation.
Pharmacokinetics
Canagliflozin is known to be well absorbed after oral administration, widely distributed throughout the body, metabolized primarily by the liver, and excreted in both urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action would likely be a decrease in blood glucose levels due to the inhibition of glucose reabsorption in the kidneys . This could potentially lead to improved glycemic control in individuals with type 2 diabetes.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with certain enzymes, proteins, and other biomolecules
Cellular Effects
In vitro studies have shown that (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone has significant effects on various types of cells, particularly human lung cancer cells . It influences cell function and has been observed to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone typically involves multi-step organic reactions
Thiophene Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Fluorophenyl Substitution: The fluorophenyl group is introduced through a halogenation reaction, often using fluorobenzene and a suitable catalyst.
Iodo-Methylphenyl Substitution: The iodo-methylphenyl group is typically added via an iodination reaction, using iodobenzene and a methyl group donor.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reactions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thioethers
Scientific Research Applications
Chemistry
In chemistry, (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It is an intermediate in the synthesis of drugs targeting various diseases, including cancer and metabolic disorders.
Industry
Industrially, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Chlorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone
- (5-(4-Bromophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone
- (5-(4-Methylphenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone
Uniqueness
Compared to its analogs, (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone exhibits unique electronic properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity, making it particularly valuable in drug design and material science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEUYWYTFYVWBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FIOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717985 | |
Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071929-08-2 | |
Record name | [5-(4-Fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071929-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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